

An In-depth Technical Guide to Tributylstibine

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Compound of Interest

Compound Name: *Tributylstibine*

Cat. No.: *B1616207*

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This technical guide provides a comprehensive overview of **Tributylstibine** (IUPAC name: tributylstibane), a significant organoantimony compound. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, discusses its known applications and toxicity, and presents a visual representation of its synthesis workflow.

Chemical Identification and Properties

Tributylstibine, an organometallic compound featuring a central antimony atom bonded to three butyl groups, is recognized by the following identifiers:

- CAS Number: 2155-73-9
- IUPAC Name: tributylstibane

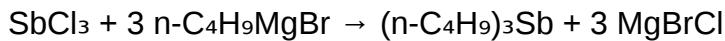
A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	$C_{12}H_{27}Sb$	[1]
Molecular Weight	293.10 g/mol	[1]
Appearance	Liquid	
Boiling Point	124-126 °C at 12 mmHg	
Density	1.114 g/mL at 25 °C	
Refractive Index (n^{20}/D)	1.5170	

Synthesis of Tributylstibine

Tributylstibine is typically synthesized via a Grignard reaction, a common method for forming carbon-antimony bonds.[\[1\]](#) The reaction involves the treatment of antimony trichloride ($SbCl_3$) with a butyl Grignard reagent, such as n-butylmagnesium bromide ($n\text{-BuMgBr}$).

2.1. Overall Reaction



2.2. Experimental Protocol

The following protocol details the synthesis of **tributylstibine** from antimony trichloride and n-butylmagnesium bromide.

Materials:

- Antimony trichloride ($SbCl_3$)
- Magnesium turnings
- n-Butyl bromide (1-bromobutane)
- Anhydrous diethyl ether
- Anhydrous Toluene

- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Nitrogen gas (for inert atmosphere)

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Schlenk line or similar apparatus for maintaining an inert atmosphere
- Separatory funnel
- Distillation apparatus

Procedure:

- Preparation of the Grignard Reagent:
 - Under a nitrogen atmosphere, place magnesium turnings in the three-necked flask.
 - Add a small volume of anhydrous diethyl ether to cover the magnesium.
 - In the dropping funnel, prepare a solution of n-butyl bromide in anhydrous diethyl ether.
 - Add a small amount of the n-butyl bromide solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance).
 - Once the reaction has started, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

- After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
- Reaction with Antimony Trichloride:
 - Prepare a solution of antimony trichloride in anhydrous toluene.
 - Cool the Grignard reagent solution in an ice bath.
 - Add the antimony trichloride solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.
 - After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
 - Heat the reaction mixture to reflux for 2-3 hours.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer with diethyl ether.
 - Combine the organic layers and wash with brine (saturated NaCl solution).
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.
 - Purify the resulting crude **tributylstibine** by vacuum distillation.

Applications and Reactivity

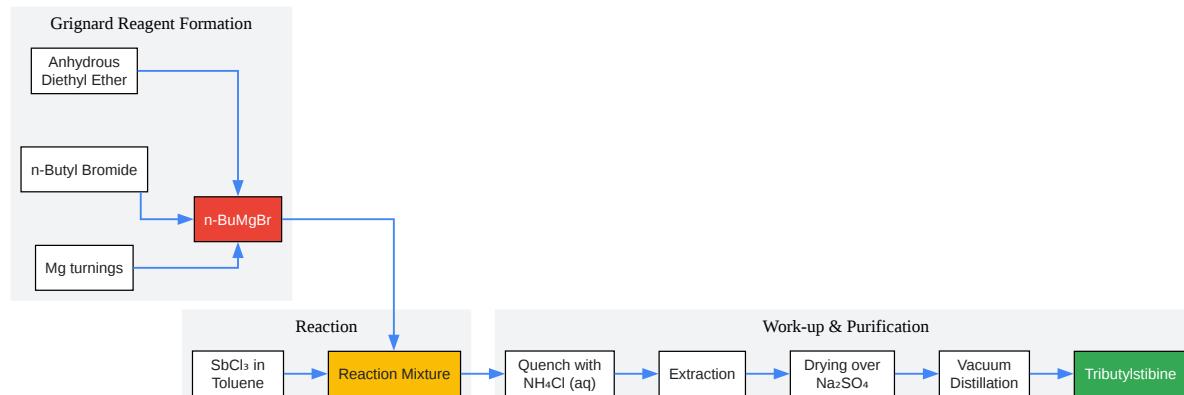
Tributylstibine, like other triorganostibines, can serve as a ligand in coordination chemistry, forming complexes with various transition metals.[2][3] Its reactivity is characterized by the nucleophilic nature of the antimony atom, allowing it to react with electrophiles.[4][5][6] These compounds are also used in organic synthesis, although their application is somewhat limited by their toxicity.[1]

Toxicity and Safety

Organoantimony compounds, including **tributylstibine**, are known to be toxic.[7][8] The toxicity of these compounds is a significant concern, and they should be handled with appropriate safety precautions in a well-ventilated fume hood. Trivalent antimony compounds are generally considered more toxic than their pentavalent counterparts.[7] Exposure can lead to various adverse health effects, and appropriate personal protective equipment should be worn at all times when handling these substances.

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis of **tributylstibine**.

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Caption: Workflow for the synthesis of **Tributylstibine**.

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